molecular formula C10H6 B1594171 1,2-Diethynylbenzene CAS No. 21792-52-9

1,2-Diethynylbenzene

Cat. No. B1594171
CAS RN: 21792-52-9
M. Wt: 126.15 g/mol
InChI Key: CBYDUPRWILCUIC-UHFFFAOYSA-N
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Patent
US04120909

Procedure details

One gram of the catalyst used in Run No. 3 of Example 4 was mixed with 11.1 g. of quartz, and the mixture was charged to a tubular quartz reactor unit, as in Example 2. Following generally the procedure of Example 3, m-diacetylbenzene was passed through the tubular reactor at 650° C., 10.0 Torr total pressure, 9.1 Torr partial pressure of the diacetylbenzene and a contact time of 0.0041 second for 10 minutes on stream. The selectivity for the formation of m-diethynylbenzene and the total fractional conversion were 0.66 and 0.16, respectively. The other products in the reaction mixture besides diethynylbenzene and water were m-ethynylacetophenone, acetophenone, methylacetophenone, m-isopropenylacetophenone and m-vinylacetophenone. Based on additional runs, it was found that product distribution depended considerably on the contact time. Comparable results were obtained in the conversion of p-diacetylbenzene to p-diethynylbenzene following the procedure of this example.
Quantity
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reactant
Reaction Step One
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Reaction Step Two
[Compound]
Name
catalyst
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catalyst
Reaction Step Three
Name
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solvent
Reaction Step Four
[Compound]
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quartz
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Identifiers

REACTION_CXSMILES
C([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10](=[O:12])[CH3:11])[CH:5]=1)(=O)C.[C:13](C1C=CC=CC=1C(=O)C)(=[O:15])[CH3:14].C(C1C=CC=C(C#C)C=1)#C.C(C1C=CC=CC=1C#C)#C.C(C1C=C(C(=O)C)C=CC=1)#C.C(C1C=CC=CC=1)(=O)C.CCC(C1C=CC=CC=1)=O.C(C1C=C(C(=O)C)C=CC=1)(C)=C.C(C1C=C(C(=O)C)C=CC=1)=C>O>[C:10]([C:6]1[CH:5]=[CH:4][C:9]([C:13](=[O:15])[CH3:14])=[CH:8][CH:7]=1)(=[O:12])[CH3:11].[C:10]([C:6]1[CH:5]=[CH:4][C:9]([C:13]#[CH:14])=[CH:8][CH:7]=1)#[CH:11]

Inputs

Step One
Name
Quantity
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Type
reactant
Smiles
C(=C)(C)C=1C=C(C=CC1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C=1C=C(C=CC1)C(C)=O
Step Three
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC(=CC=C1)C(C)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=C(C=CC=C1)C(C)=O
Step Eight
Name
Quantity
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Type
reactant
Smiles
C(#C)C1=CC(=CC=C1)C#C
Step Nine
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Type
reactant
Smiles
C(#C)C1=C(C=CC=C1)C#C
Step Ten
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reactant
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C(C)(=O)C1=CC=CC=C1
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CCC(=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
3 of Example 4 was mixed with 11.1 g
CUSTOM
Type
CUSTOM
Details
was passed through the tubular reactor at 650° C.
CUSTOM
Type
CUSTOM
Details
Comparable results

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)C(C)=O
Name
Type
product
Smiles
C(#C)C1=CC=C(C=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.